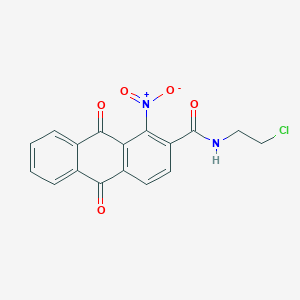![molecular formula C15H15FN2O2S B6116443 N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6116443.png)
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an aniline derivative with a fluorine substituent
Métodos De Preparación
The synthesis of N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and thiophene-2-carboxylic acid.
Formation of Intermediate: The 5-fluoro-2-methylaniline is reacted with a suitable acylating agent, such as acetic anhydride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The thiophene ring in the compound makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving fluorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine substituent on the aniline ring enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiophene ring contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
5-Fluoro-2-methylaniline Derivatives: These compounds share the fluorinated aniline moiety and may exhibit similar biological activities.
Thiophene-2-carboxamide Derivatives: Compounds with the thiophene-2-carboxamide structure are known for their applications in medicinal chemistry and material science.
Fluorinated Aromatic Compounds: These compounds are studied for their unique properties, including increased metabolic stability and enhanced binding affinity to biological targets.
Propiedades
IUPAC Name |
N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-9-5-6-11(16)8-12(9)18-14(19)10(2)17-15(20)13-4-3-7-21-13/h3-8,10H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNWVDSIXPXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6116361.png)
![4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6116369.png)
![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)

![2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride](/img/structure/B6116390.png)
![2-{1-benzyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6116395.png)
![2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116404.png)
![ethyl 1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B6116419.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6116427.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6116439.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide](/img/structure/B6116446.png)
![4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate](/img/structure/B6116451.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6116455.png)
